Marein
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-1-[2,3-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O11/c22-8-15-18(28)19(29)20(30)21(32-15)31-14-6-3-10(16(26)17(14)27)11(23)4-1-9-2-5-12(24)13(25)7-9/h1-7,15,18-22,24-30H,8H2/b4-1+/t15-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEYXJDOVMEJNG-HTFDPZBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)C2=C(C(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)C2=C(C(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601029273 | |
| Record name | (E)-3-(3,4-Dihydroxyphenyl)-1-(4-(beta-D-glucopyranosyloxy)-2,3-dihydroxyphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601029273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
535-96-6 | |
| Record name | Marein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=535-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Marein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-3-(3,4-Dihydroxyphenyl)-1-(4-(beta-D-glucopyranosyloxy)-2,3-dihydroxyphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601029273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-3-(3,4-dihydroxyphenyl)-1-[4-(β-D-glucopyranosyloxy)-2,3-dihydroxyphenyl]-2-propen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAREIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY787E65J4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activities and Pharmacological Effects of Marein
Antioxidant Mechanisms and Pathways
Marein has demonstrated antioxidant activity. researchgate.net Studies have shown its ability to scavenge DPPH radicals in cell-free assays, with an IC50 of 48.35 μM. This suggests a direct free radical scavenging capacity. Additionally, this compound's antioxidant effects may be linked to the activation of the AMPK signal pathway and a reduction in damage to mitochondrial function. medchemexpress.com
Anti-inflammatory Pathways and Modulation
This compound exhibits anti-inflammatory properties. It has been shown to inhibit TNFα-induced NF-κB activation, with an IC50 of >200 μM. medchemexpress.comchemfaces.com The NF-κB pathway is a key regulator of inflammatory responses. jmb.or.kr Research in LPS-induced RAW264.7 cells indicated that this compound could inhibit NF-κB activation by suppressing the phosphorylation of IκBα. jmb.or.kr This inhibition led to a downregulation of pro-inflammatory cytokines, including TNF-α, IL-1β, PGE2, and COX-2. jmb.or.kr this compound's anti-inflammatory effects have also been observed in the context of doxorubicin-induced cardiotoxicity, where it reduced inflammation in cardiomyocytes. nih.govresearchgate.netresearchgate.net
Anti-diabetic and Metabolic Regulation
This compound has shown potential in ameliorating insulin (B600854) resistance and regulating glucose metabolism. journalagent.comresearchgate.netbiorxiv.orgnih.govbiologists.com Studies using high glucose-induced insulin resistance models in HepG2 cells and high-fat diet-fed rats have demonstrated its beneficial effects. researchgate.netbiorxiv.orgnih.govbiologists.com
Glucose Uptake and Glycogen (B147801) Synthesis Pathways
This compound increases glucose uptake in HepG2 cells. medchemexpress.combiorxiv.orgnih.govbiologists.com This effect is dose-dependent and can be reduced by inhibitors of CaMKK and AMPK, suggesting the involvement of the CaMKK/AMPK/GLUT1 pathway in promoting glucose uptake. medchemexpress.comchemfaces.comnih.gov this compound also enhances glycogen synthesis. researchgate.netmedchemexpress.comchemfaces.combiorxiv.orgnih.gov In high glucose-induced insulin resistance models, this compound reversed the decrease in glycogen synthesis and increased hexokinase activity, a key enzyme in glycogen synthesis. medchemexpress.combiorxiv.org This increase in glycogen synthesis is associated with the IRS/Akt/GSK-3β pathway, where this compound inhibits GSK-3β phosphorylation. medchemexpress.comchemfaces.comnih.govmdpi.com
Here is a table summarizing the effects of this compound on glucose uptake and glycogen synthesis in high glucose-induced HepG2 cells:
| Parameter | High Glucose Treatment | This compound Treatment (vs. High Glucose) | Involved Pathway(s) |
| Glucose Uptake | Decreased | Increased | CaMKK/AMPK/GLUT1 |
| Glycogen Synthesis | Decreased | Increased | IRS/Akt/GSK-3β, Hexokinase |
| Hexokinase Activity | Suppressed | Increased | Glycogen Synthesis Pathway |
Gluconeogenesis Modulation
This compound has been shown to decrease gluconeogenesis. researchgate.netmedchemexpress.comchemfaces.comnih.gov In high glucose-induced HepG2 cells, this compound downregulates the protein and mRNA expression levels of key gluconeogenic enzymes, specifically PEPCK and G6Pase. medchemexpress.combiorxiv.orgnih.govbiologists.com This modulation of gluconeogenesis is linked to the Akt/FoxO1 pathway. medchemexpress.comchemfaces.comnih.gov High glucose conditions can lead to elevated levels of pyruvate (B1213749) and lactate, indicative of increased gluconeogenesis, which this compound treatment has been shown to inhibit. biorxiv.org
Insulin Resistance Amelioration
This compound improves insulin resistance in various models, including high glucose-induced HepG2 cells and high-fat diet-fed rats. journalagent.comresearchgate.netbiorxiv.orgnih.govbiologists.com Its mechanisms involve promoting glucose uptake, increasing glycogen synthesis, and decreasing gluconeogenesis through the modulation of key signaling pathways such as CaMKK/AMPK/GLUT1, IRS/Akt/GSK-3β, and Akt/FoxO1. medchemexpress.comchemfaces.comnih.gov In diabetic nephropathy mice, this compound improved the insulin resistance index and ameliorated glucose and lipid metabolism disorders. researchgate.net It also regulates the IRS1/PI3K/Akt signaling pathway to improve insulin resistance in diabetic nephropathy. researchgate.net Furthermore, this compound has been shown to directly inhibit renal tubule sodium glucose transporter 2 (SGLT2) expression, which contributes to its anti-diabetic effects and ameliorates diabetic nephropathy. nih.govresearchgate.net
Cardioprotective Effects
Research indicates that this compound possesses cardioprotective effects. nih.govresearchgate.net Studies investigating doxorubicin-induced cardiotoxicity in neonatal rat cardiomyocytes and murine models have shown that this compound treatment can significantly improve cardiac function and reduce indicators of cardiac damage. nih.govresearchgate.net Mechanistically, this compound reduced inflammation, oxidative stress, and apoptosis in cardiomyocytes. nih.govresearchgate.netresearchgate.net These protective effects are potentially mediated via the activation of the Focal Adhesion Kinase (FAK)/AKT pathway. nih.govresearchgate.netresearchgate.net this compound also exhibited an anti-ferroptosis effect in this context. nih.govresearchgate.net Furthermore, this compound has been shown to ameliorate myocardial fibrosis by inhibiting the HIF-1α and TGF-β1/Smad2/3 signaling pathway in isoproterenol-stimulated mice and TGF-β1-stimulated cardiac fibroblasts. rjpbr.com
Neuroprotective Effects
Studies suggest that this compound possesses neuroprotective effects. medchemexpress.comselleckchem.com This protective activity may be attributed to a reduction in damage to mitochondrial function and the activation of the AMPK signaling pathway. medchemexpress.comselleckchem.comchemfaces.comnih.gov For instance, this compound has been shown to protect PC12 cells from damage induced by methylglyoxal (B44143) (MG), a toxic compound implicated in diabetic complications like cognitive impairment. chemfaces.comnih.gov this compound attenuated MG-induced changes in mitochondrial membrane potential, mitochondrial permeability transition pores, intracellular Ca²⁺ levels, reactive oxygen species (ROS) production, the ratio of glutathione (B108866) (GSH) to glutathione disulfide (GSSG), and adenosine (B11128) triphosphate (ATP) levels. nih.gov It also increased glyoxalase I (Glo1) activity and the expression of phospho-AMPKα (Thr172) and Bcl-2, while diminishing the activation of Bax, caspase-3, and inhibitor of caspase-activated deoxyribonuclease (ICAD). nih.gov Molecular docking simulations indicate that this compound interacts with the γ subunit of AMPK. nih.gov These findings suggest this compound could be a potential compound for preventing or counteracting diabetic encephalopathy. chemfaces.comnih.gov
Anti-osteoclastogenesis
This compound has been investigated for its effects on osteoclastogenesis, the process of osteoclast formation. Research indicates that this compound can inhibit lipopolysaccharide (LPS)-induced osteoclast formation from RAW264.7 precursor cells in vitro. researchgate.netnih.govnih.govjmb.or.kr This inhibitory effect is linked to its ability to suppress the expression of pro-inflammatory cytokines and osteoclast-related genes, including RANK, TRAF6, MMP-9, CK, and CAII. researchgate.netnih.govnih.govjmb.or.kr Furthermore, this compound significantly inhibited the activation of the NF-κB signaling pathway in LPS-induced RAW264.7 cells. researchgate.netnih.govnih.govjmb.or.kr Inhibition of the NF-κB pathway was associated with decreased osteoclast formation and reduced pro-inflammatory cytokine expression. researchgate.netnih.govnih.gov These results suggest that this compound may be a potential agent for addressing bacteria-induced bone destruction diseases. researchgate.netnih.govnih.gov
Renal Protective Effects
This compound has demonstrated renal protective effects, particularly in the context of diabetic nephropathy (DN). intjmorphol.comnih.govdntb.gov.ua In diabetic db/db mice, treatment with this compound for 8 to 12 weeks improved fasting blood glucose and blood lipid levels, and significantly improved the insulin resistance index. intjmorphol.com this compound also improved glucose and lipid metabolism disorders in these mice. intjmorphol.com Histopathological analysis revealed that this compound improved the thickness of the glomerular basement membrane and tubules, reduced glomerular sclerosis and tubular fibrosis, and ameliorated renal insufficiency, thereby protecting kidney function and delaying pathological damage. intjmorphol.com this compound's renal protective effects in DN mice are mediated, in part, by regulating the IRS1/PI3K/Akt signaling pathway to improve insulin resistance. intjmorphol.com
Further studies in db/db mice and high glucose-treated HK-2 cells showed that this compound ameliorates DN by inhibiting renal sodium glucose transporter 2 (SGLT2) expression and activating the AMP-activated protein kinase (AMPK) signaling pathway. nih.govdntb.gov.uanih.gov this compound directly inhibited renal tubule SGLT2 expression, which subsequently activated the AMPK/acetyl CoA carboxylase (ACC)/peroxisome proliferator-activated receptor-γ coactivator 1α (PGC-1α) pathway. nih.govnih.gov In high glucose-treated HK-2 cells, this compound decreased SGLT2 expression and increased phosphorylated (p)-AMPK/p-ACC levels, improving high glucose-induced cellular dysfunction. nih.gov Molecular docking and dynamics analysis indicated that SGLT2 is a direct target of this compound. nih.gov this compound also ameliorated fibrosis and inflammation in diabetic mice by suppressing pro-inflammatory factors like interleukin-6 (IL-6) and monocyte chemotactic protein-1 (MCP-1), and reducing the expression of extracellular matrix proteins such as fibronectin (FN) and collagen 1 (COL1). nih.gov this compound also promoted the expression of LC3II/I, Beclin1, and ATG5, suggesting an induction of autophagy, and down-regulated FGFR1 expression in renal tissue, which may contribute to its protective effect against renal endothelial-mesenchymal transition in DKD. intjmorphol.comresearchgate.net
Here is a summary of this compound's effects on renal parameters in db/db mice:
| Parameter | Effect of this compound Treatment (vs. db/db group) |
| Fasting Blood Glucose | Significantly reduced intjmorphol.com |
| Blood Lipid Levels | Significantly reduced intjmorphol.com |
| Insulin Resistance Index | Significantly improved intjmorphol.com |
| Glomerular Basement Membrane Thickness | Significantly decreased intjmorphol.com |
| Glomerular Sclerosis | Improved intjmorphol.com |
| Tubular Fibrosis | Improved intjmorphol.com |
| Renal Insufficiency | Improved intjmorphol.com |
| BUN | Significantly improved intjmorphol.com |
| SCr | Significantly improved intjmorphol.com |
| Urine Microalbumin | Significantly improved intjmorphol.com |
| Renal IL-6 levels | Reduced caymanchem.com |
| Renal CCL2 levels | Reduced caymanchem.com |
| Kidney Fibrosis | Decreased caymanchem.com |
Antifibrotic Activities
This compound has demonstrated antifibrotic activities. ejmad.orgnih.govsciopen.comjournalagent.com In the context of diabetic nephropathy, this compound treatment in db/db mice reduced collagen accumulation in the kidney, indicating a protective effect against renal tubular damage and fibrosis. intjmorphol.com this compound also suppressed the expression of extracellular matrix proteins like fibronectin (FN) and collagen 1 (COL1) in diabetic mice. nih.gov
Flavonoids from Coreopsis tinctoria, enriched with this compound, have shown protective effects against carbon tetrachloride (CCl₄)-induced hepatic fibrosis in rats. sciopen.com These flavonoids attenuated hepatofibrogenesis by increasing the activity of GSH and SOD, suppressing hepatic stellate cell (HSC) activation, inhibiting TGF-β activation and the production of α-SMA, and alleviating the phosphorylation of ERK1/2 and Smad1/2, thereby maintaining collagen metabolic homeostasis in the liver. sciopen.com This suggests that this compound-enriched flavonoids possess significant protective effects against chronic hepatic fibrosis through strong inhibitory effects on oxidative stress and chronic inflammation. sciopen.com
Potential Anticancer Activities
This compound has shown potential in anticancer strategies, particularly through chemo-sensitization and general antitumor effects. ejmad.orgnih.govjournalagent.com
Chemo-sensitization
This compound has been identified as a potent chemo-sensitizer in drug-resistant cancer cells that overexpress the ATP-binding cassette (ABC) transporter ABCG2. nih.gov ABC transporters play pivotal roles in drug resistance by pumping chemotherapeutic drugs out of cancer cells. nih.gov this compound can competitively inhibit the efflux activity of the ABCG2 protein, leading to increased intracellular accumulation of chemotherapeutic drugs that are substrates of this transporter. nih.gov Research has shown that this compound can bind to the conserved amino acid residue F439 of ABCG2, a critical site for drug-substrate interaction. nih.gov this compound significantly sensitized ABCG2-expressing tumor cells to chemotherapeutic drugs such as topotecan, mitoxantrone, and olaparib. nih.gov This reveals a novel mechanism by which this compound can modulate drug resistance and highlights its potential implications in treating cancers resistant to ABCG2 substrate drugs. nih.gov
General Antitumor Effects
Based on the conducted search, specific research findings and detailed data regarding the potential of the chemical compound "this compound" in antiviral research, particularly concerning SARS-CoV-2, were not found within the search results.
The search results indicate that marine natural products, in general, are being investigated for their potential antiviral activities against SARS-CoV-2, with studies exploring compounds from various marine organisms and their effects on viral targets like proteases (Mpro and PLpro) and the spike protein mdpi.comtandfonline.commdpi.comfrontiersin.orgmdpi.commedtigo.comacs.orgdovepress.comnih.govnih.govmdpi.commdpi.commdpi.comacs.orgfrontiersin.org. However, none of the retrieved information specifically details research focused solely on this compound in this context.
Therefore, under the strict instruction to generate content focusing solely on the chemical compound "this compound" for the section "2.10. Potential in Antiviral Research (e.g., SARS-CoV-2)", it is not possible to provide the requested thorough, informative, and scientifically accurate content based on the available search results. No data tables or detailed research findings specifically pertaining to this compound's activity against SARS-CoV-2 were found.
Molecular Targets and Signaling Pathway Modulation
Nuclear Factor Kappa B (NF-κB) Pathway Regulation
Studies indicate that Marein can regulate the Nuclear Factor Kappa B (NF-κB) signaling pathway. NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival. It plays a key role in regulating the immune response to infection and cellular stress. This compound has been observed to inhibit the activation of the NF-κB signaling pathway in various cellular contexts.
For instance, in lipopolysaccharide (LPS)-induced RAW264.7 cells, a model for studying osteoclastogenesis and inflammation, this compound markedly inhibited NF-κB signaling pathway activation. koreascience.krjmb.or.krdbpia.co.krnih.gov This inhibition was associated with a decrease in the expression of pro-inflammatory cytokines and osteoclast-related genes. koreascience.krjmb.or.krnih.gov Additionally, in human nucleus pulposus cells subjected to high glucose-induced injury, this compound protected the cells, at least partly, by inhibiting reactive oxygen species (ROS) generation and NF-κB activation. nih.gov
Data on the effect of this compound on NF-κB activation in LPS-induced RAW264.7 cells is summarized in the table below, illustrating the potential of this compound to suppress the activation of this pro-inflammatory pathway.
| Treatment Group | NF-κB Activation Level (Relative to Control) | Pro-inflammatory Cytokine Expression | Osteoclast-Related Gene Expression |
| Control | Baseline | Baseline | Baseline |
| LPS | Increased | Increased | Increased |
| LPS + this compound | Markedly Inhibited koreascience.krjmb.or.krnih.gov | Suppressed koreascience.krjmb.or.krnih.gov | Suppressed koreascience.krjmb.or.krnih.gov |
AMP-activated Protein Kinase (AMPK) Pathway Activation
This compound has been demonstrated to activate the AMP-activated protein kinase (AMPK) signaling pathway. nih.govmedchemexpress.comnih.govtandfonline.com AMPK is a critical energy sensor in cells, involved in maintaining energy homeostasis and regulating glucose and lipid metabolism. Activation of AMPK can lead to increased glucose uptake, enhanced fatty acid oxidation, and inhibition of gluconeogenesis.
Research in db/db mice, a model for diabetic nephropathy (DN), showed that this compound ameliorated the condition by activating the AMPK signaling pathway, specifically the AMPK/acetyl CoA carboxylase (ACC)/peroxisome proliferator-activated receptor-γ coactivator 1α (PGC-1α) pathway in renal tubules. nih.govresearchgate.net In high glucose-treated HK-2 cells, this compound increased the levels of phosphorylated (p)-AMPK and p-ACC, improving cellular dysfunction induced by high glucose. nih.govresearchgate.net
Furthermore, this compound has shown neuroprotective effects by activating the AMPK signal pathway in PC12 cells exposed to methylglyoxal (B44143) (MG), a toxic compound implicated in diabetic complications. nih.govtandfonline.com This activation was linked to a reduction in damage to mitochondrial function. nih.govtandfonline.com Molecular docking simulations suggest that this compound may interact with the γ subunit of AMPK. nih.govtandfonline.com
The activation of AMPK by this compound in different cell types is highlighted below:
| Cell/Model System | Stimulus | Effect on AMPK Pathway | Downstream Effects |
| db/db mice (renal tubules) | Diabetic conditions | Activation of AMPK/ACC/PGC-1α pathway nih.govresearchgate.net | Amelioration of diabetic nephropathy, reduced SGLT2 expression nih.govresearchgate.net |
| HK-2 cells | High glucose | Increased p-AMPK/p-ACC levels nih.govresearchgate.net | Improved cellular dysfunction, decreased SGLT2 expression nih.govresearchgate.net |
| HepG2 cells | High glucose | Stimulates phosphorylation of AMPK medchemexpress.comnih.gov | Promotes glucose uptake (via CaMKK/AMPK/GLUT1), increases glycogen (B147801) synthesis (via IRS/Akt/GSK-3β), decreases gluconeogenesis (via Akt/FoxO1) medchemexpress.comnih.gov |
| PC12 cells | Methylglyoxal | Activation of AMPK signal pathway nih.govtandfonline.com | Neuroprotection, reduction of mitochondrial damage nih.govnih.govtandfonline.comtandfonline.com |
Focal Adhesion Kinase (FAK)/AKT Pathway Dynamics
This compound has been reported to modulate the Focal Adhesion Kinase (FAK)/AKT pathway. nih.govresearchgate.netresearchgate.net FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. The AKT pathway is a key signaling route involved in cell survival, growth, and metabolism.
Studies investigating the cardioprotective potential of this compound against doxorubicin (B1662922) (DOX)-induced cardiotoxicity have shown that this compound treatment demonstrated significant cardioprotective effects, potentially via activation of the FAK/AKT pathway. nih.govresearchgate.net This activation was associated with reduced inflammation, oxidative stress, and apoptosis in cardiomyocytes. nih.govresearchgate.net Molecular docking studies have suggested a potential interaction between this compound and FAK. nih.govresearchgate.net
The involvement of the FAK/AKT pathway in this compound's protective effects is summarized below:
| Cell/Model System | Stimulus | This compound Effect on FAK/AKT Pathway | Associated Protective Effects |
| Cardiomyocytes (in vivo and in vitro) | Doxorubicin-induced injury | Potential activation of FAK/AKT pathway nih.govresearchgate.net | Reduced inflammation, oxidative stress, and apoptosis; improved cardiac function nih.govresearchgate.net |
Transforming Growth Factor-beta 1 (TGF-β1)/Smads Signaling
This compound has been shown to influence the Transforming Growth Factor-beta 1 (TGF-β1)/Smads signaling pathway. rjpbr.comnih.gov TGF-β1 is a cytokine involved in various cellular processes, including cell growth, differentiation, and extracellular matrix production. The Smads are intracellular proteins that transduce signals from TGF-β receptors to the nucleus. Dysregulation of this pathway is implicated in fibrosis and other pathological conditions.
Research indicates that this compound can ameliorate myocardial fibrosis by inhibiting the TGF-β1/Smad2/3 signaling pathway in isoproterenol-stimulated mice and TGF-β1-stimulated cardiac fibroblasts. rjpbr.com this compound treatment resulted in a significant reduction in the protein expression levels of markers associated with fibrosis, such as α-smooth muscle actin, collagen type I, and collagen type III. rjpbr.com Additionally, this compound decreased the expression levels of TGF-β1, phosphorylated Smad2/3, and total Smad2/3. rjpbr.com
In the context of high glucose-induced renal fibrosis and inflammation, this compound has been shown to attenuate these effects by regulating the TGF-β1/Smads pathway, alongside the AMPK and NF-κB pathways. nih.gov
The impact of this compound on the TGF-β1/Smads pathway is illustrated in the table below:
| Cell/Model System | Stimulus | This compound Effect on TGF-β1/Smads Pathway | Associated Effects |
| Isoproterenol-stimulated mice and TGF-β1-stimulated cardiac fibroblasts | Myocardial fibrosis induction | Inhibition of TGF-β1/Smad2/3 signaling rjpbr.com | Reduced expression of fibrosis markers (α-SMA, Collagen I, Collagen III) rjpbr.com |
| Rat mesangial cells (HBZY-1) | High glucose | Regulation of TGF-β1/Smads signaling nih.gov | Attenuated renal inflammation and fibrosis nih.gov |
Insulin (B600854) Signaling Cascade Components (IRS, Akt, GSK-3β, FoxO1)
This compound has been observed to modulate components of the insulin signaling cascade, including Insulin Receptor Substrate (IRS), Akt, Glycogen Synthase Kinase-3 beta (GSK-3β), and Forkhead box protein O1 (FoxO1). medchemexpress.comnih.gov This pathway is crucial for glucose homeostasis, regulating glucose uptake, glycogen synthesis, and gluconeogenesis.
In HepG2 cells, this compound improved insulin resistance induced by high glucose by modulating this cascade. medchemexpress.comnih.gov It was shown to promote glucose uptake through the CaMKK/AMPK/GLUT1 pathway, increase glycogen synthesis through the IRS/Akt/GSK-3β pathway, and decrease gluconeogenesis through the Akt/FoxO1 pathway. medchemexpress.comnih.gov this compound inhibited the phosphorylation of IRS-1 at Ser 612, while inhibiting GSK-3β phosphorylation and increasing glycogen synthesis. nih.gov Furthermore, this compound significantly decreased the expression levels of FoxO1, as well as gluconeogenic enzymes like G6Pase and PEPCK. nih.gov
The effects of this compound on key components of the insulin signaling pathway in HepG2 cells are summarized below:
| Component | This compound Effect (in high glucose conditions) | Resulting Impact |
| IRS-1 (Ser 612 phosphorylation) | Inhibited nih.gov | |
| Akt | Increased phosphorylation medchemexpress.com | Activation of downstream targets medchemexpress.comnih.gov |
| GSK-3β (phosphorylation) | Inhibited nih.gov | Increased glycogen synthesis nih.gov |
| FoxO1 (expression levels) | Significantly decreased nih.gov | Decreased gluconeogenesis nih.gov |
| G6Pase (expression levels) | Significantly decreased nih.gov | Decreased gluconeogenesis nih.gov |
| PEPCK (expression levels) | Significantly decreased nih.gov | Decreased gluconeogenesis nih.gov |
Glucose Transporter (GLUT) Modulation
This compound has been shown to modulate Glucose Transporter (GLUT) proteins, which are responsible for facilitating glucose uptake into cells. Specifically, research has focused on its effects on GLUT1 and SGLT2.
In HepG2 cells, this compound significantly enhanced the translocation of glucose transporter 1 (GLUT1) to the plasma membrane, contributing to increased glucose uptake. medchemexpress.comnih.gov This effect was found to be mediated through the CaMKK/AMPK pathway. nih.gov
Data on this compound's effect on GLUT1 translocation is presented below:
| Cell Type | This compound Treatment | Effect on GLUT1 Translocation to Plasma Membrane |
| HepG2 cells | Various concentrations (5-10 µM) medchemexpress.com | Promotes translocation medchemexpress.comnih.gov |
Sodium Glucose Transporter 2 (SGLT2) Inhibition
This compound has been identified as an inhibitor of Sodium Glucose Transporter 2 (SGLT2). nih.govresearchgate.netfrontiersin.orgresearchgate.neteurekaselect.comphysiology.org SGLT2 is primarily located in the renal tubules and is responsible for the majority of glucose reabsorption from the glomerular filtrate back into the bloodstream. Inhibition of SGLT2 leads to increased glucose excretion in the urine, thus lowering blood glucose levels.
Studies in db/db mice and high glucose-treated HK-2 cells have shown that this compound ameliorates diabetic nephropathy by directly inhibiting renal SGLT2 expression. nih.govresearchgate.net this compound treatment decreased SGLT2 expression in both db/db mice kidneys and high glucose-treated HK-2 cells. nih.govresearchgate.netresearchgate.net Molecular docking and dynamics analysis have indicated that SGLT2 is a direct target of this compound. nih.govresearchgate.net In HK-2 cells, this compound decreased the uptake of the fluorescent glucose analog, 2-NBDG, by inhibiting SGLT2 expression. nih.govresearchgate.net
The inhibitory effect of this compound on SGLT2 is detailed in the following table:
| Cell/Model System | Target | This compound Effect | Associated Outcome |
| db/db mice (kidneys) | SGLT2 expression | Inhibited nih.govresearchgate.net | Amelioration of diabetic nephropathy nih.govresearchgate.net |
| HK-2 cells | SGLT2 expression | Decreased nih.govresearchgate.netresearchgate.net | Decreased 2-NBDG uptake nih.govresearchgate.net, improved cellular dysfunction nih.govresearchgate.net |
| SGLT2-overexpressing HK-2 cells | SGLT2 expression | Decreased nih.govresearchgate.net |
Histone Deacetylase (HDAC) Enzyme Inhibition
Research indicates that this compound possesses inhibitory activity against Histone Deacetylase (HDAC) enzymes. In vitro studies using a fluorescence assay demonstrated that this compound, along with other natural chalcones such as isoliquiritigenin, butein (B1668091), and homobutein, reduced total HDAC activity in a concentration-dependent manner. nih.govresearchgate.net this compound showed an IC50 value of 100 μM against HDAC activity. medchemexpress.com Another study reported IC50 values for these chalcones, including this compound, in the range of 60-190 μM for HDAC inhibitory activity. nih.govresearchgate.netspandidos-publications.com
Table 1: In Vitro HDAC Inhibitory Activity of Selected Chalcones
| Compound | IC50 (μM) |
| This compound | 100 medchemexpress.com |
| Isoliquiritigenin | 60-190 nih.govresearchgate.net |
| Butein | 60-190 nih.govresearchgate.net |
| Homobutein | 60-190 nih.govresearchgate.net |
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
This compound has been found to exhibit inhibitory effects on the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR) in vitro. nih.gov Studies investigating the structure-activity relationship of chalcones revealed that this compound, along with butein and phloretin (B1677691), could inhibit EGFR tyrosine kinase activity. nih.gov The IC50 value for this compound's inhibition of EGFR tyrosine kinase activity in vitro was reported as 19 μM. nih.gov Molecular modeling studies suggest that this compound, butein, and phloretin can dock into the ATP binding pocket of EGFR, with hydrogen bonds and hydrophobic interactions appearing important for their binding. nih.gov While butein also inhibited EGF-induced EGFR tyrosine phosphorylation in human hepatocellular carcinoma HepG2 cells, this compound and phloretin were inactive at the tested doses in this cellular context. nih.gov
Table 2: In Vitro EGFR Tyrosine Kinase Inhibitory Activity of Selected Chalcones
| Compound | IC50 (μM) |
| This compound | 19 nih.gov |
| Butein | 8 nih.gov |
| Phloretin | 25 nih.gov |
ATP-Binding Cassette Subfamily G Member 2 (ABCG2) Function
This compound has been identified as a modulator of the ATP-Binding Cassette subfamily G member 2 (ABCG2) transporter. nih.gov ABCG2 is a protein that plays a significant role in multidrug resistance in cancer cells by exporting xenobiotic molecules. physiology.orgnih.govproteopedia.orgacs.org Research indicates that this compound can act as a potent chemo-sensitizer in drug-resistant cancer cells that overexpress the ABCG2 transporter. nih.gov Studies have demonstrated that this compound can competitively inhibit the efflux activity of the ABCG2 protein, leading to an increased intracellular accumulation of chemotherapeutic drugs that are substrates of this transporter. nih.gov Furthermore, this compound has been shown to bind to the conserved amino acid residue F439 of ABCG2, a site considered critical for drug-substrate interaction. nih.gov This modulation of ABCG2 function by this compound may have implications for overcoming drug resistance in certain cancers. nih.gov
Mitochondrial Function Modulation
This compound has demonstrated effects on mitochondrial function. Research suggests that this compound has a neuroprotective effect which is attributed, in part, to a reduction of damage to mitochondrial function. medchemexpress.comchemfaces.com Studies have shown that this compound can attenuate changes in mitochondrial membrane potential (ΔΨm) and mitochondrial permeability transition pores (mPTPs) induced by methylglyoxal. researchgate.net Additionally, this compound can influence intracellular Ca2+ levels and adenosine (B11128) triphosphate (ATP) levels, which are closely linked to mitochondrial activity. researchgate.netphysiology.org Its protective effects on mitochondria are also associated with the activation of the AMPK signal pathway. medchemexpress.comchemfaces.comresearchgate.net
Reactive Oxygen Species (ROS) Generation Pathways
This compound has been shown to influence Reactive Oxygen Species (ROS) generation pathways. ROS are involved in various cellular processes, but excessive levels can lead to oxidative stress and cellular damage. wikipedia.orgmdpi.com Studies have indicated that this compound can inhibit high glucose-induced ROS generation in human nucleus pulposus cells. nih.gov This inhibition of ROS generation is suggested to be one of the mechanisms by which this compound exerts its protective effects against high glucose-induced injury. nih.gov Furthermore, research has shown that this compound treatment can improve antioxidant capacity by lowering ROS levels and enhancing the activity of antioxidant enzymes such as Superoxide Dismutase (SOD) and Glutathione (B108866) Peroxidase (GSH-Px) in cells subjected to oxidative stress. researchgate.netnih.gov
Pro-inflammatory Cytokine Expression (TNF-α, IL-1β, PGE2, COX-2)
This compound has demonstrated inhibitory effects on the expression and release of several key pro-inflammatory cytokines and mediators. Studies have shown that this compound treatment can suppress the secretion of TNF-α, IL-1β, PGE2, and COX-2, particularly in response to inflammatory stimuli like lipopolysaccharide (LPS). jmb.or.krnih.gov This suppression has been observed to be dose-dependent. jmb.or.krnih.gov For instance, this compound at a concentration of 40 μM caused a more significant reduction in the levels of TNF-α, IL-1β, PGE2, and COX-2 compared to lower concentrations. nih.gov The inhibitory effect of this compound on these pro-inflammatory mediators is linked to its ability to regulate pathways such as the NF-κB pathway, which plays a critical role in the expression of these inflammatory factors. jmb.or.krnih.govresearchgate.net this compound has been shown to inhibit NF-κB activation by suppressing the phosphorylation of IκBα. jmb.or.kr
Table 3: Effect of this compound on LPS-induced Pro-inflammatory Cytokine Secretion
| Cytokine/Mediator | Effect of this compound Treatment (vs. LPS control) |
| TNF-α | Suppressed secretion jmb.or.krnih.gov |
| IL-1β | Suppressed secretion jmb.or.krnih.gov |
| PGE2 | Suppressed secretion jmb.or.krnih.gov |
| COX-2 | Suppressed secretion jmb.or.krnih.gov |
Structure Activity Relationship Sar and Structural Modifications
Chalcone (B49325) Structural Class Exploration
Marein belongs to the chalcone class of secondary metabolites, characterized by a distinct C6-C3-C6 structure rsc.orgrsc.org. Chalcones are precursors in the biosynthesis of flavonoids and are widely distributed in edible and medicinal plants rsc.orgrsc.org. The α,β-unsaturated ketone functionality and the presence of hydroxyl groups on the A and B rings of the chalcone structure are often associated with their significant bioactive properties, including antioxidant activity rsc.org. Research into the SAR of chalcones generally indicates that the position and number of hydroxyl and methoxy (B1213986) groups on the aromatic rings play a crucial role in their biological effects rsc.org. This compound's specific hydroxylation pattern (3,3',4,4'-tetrahydroxy on the chalcone core) and the glucosyloxy group at the 4' position contribute to its observed activities wikipedia.orgcaymanchem.com. Exploring modifications to these functional groups or the chalcone backbone could lead to derivatives with altered potency or selectivity towards various biological targets.
Molecular Docking and Computational Studies
Molecular docking and computational studies are valuable tools for predicting the binding modes and affinities of compounds like this compound with biological targets, aiding in the understanding of their mechanisms of action and guiding the design of new derivatives mdpi.com. Studies involving this compound have utilized molecular docking to investigate its interactions with specific proteins.
For instance, molecular docking simulations have shown that this compound can interact with the γ subunit of AMPK, suggesting a potential mechanism for its neuroprotective effects by activating the AMPK signaling pathway chemfaces.comnih.gov. Another study employing molecular docking analysis revealed that this compound directly targets HIF-1α, which may contribute to its ameliorative effects on myocardial fibrosis by inhibiting the TGF-β1/Smad2/3 signaling pathway nih.gov. Computational approaches are increasingly used in the study of natural products, including marine-derived compounds, to predict bioactivities, identify targets, and elucidate mechanisms mdpi.commdpi.com.
Data from molecular docking studies can provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and its target proteins, highlighting crucial structural features for binding.
Synthetic Approaches and Derivative Development
The development of synthetic approaches allows for the production of this compound and the creation of novel derivatives with potentially improved pharmacological properties. While this compound can be extracted from natural sources like Coreopsis tinctoria caymanchem.comrsc.org, chemical synthesis provides a route to obtain the compound and to systematically introduce structural modifications for SAR studies and the development of new drug leads nih.gov.
Synthetic strategies for chalcones and their glycosides, including methods for constructing the C6-C3-C6 system and introducing glycosyl moieties, are relevant to this compound derivative development rsc.orgrsc.org. By modifying the hydroxyl groups, the α,β-unsaturated ketone, or the sugar moiety, researchers can synthesize analogs to explore the impact of these changes on biological activity. For example, studies on other natural products, including marine peptides, have demonstrated that modifications to amino acid sequences or the introduction of non-natural amino acids can significantly influence their bioactivities oup.comtandfonline.com. Similarly, developing synthetic routes to this compound allows for the creation of libraries of derivatives to screen for enhanced potency, selectivity, or novel activities. Research in this area aims to develop efficient and scalable synthesis methods and to explore a wide range of structural modifications to optimize the therapeutic potential of this compound-based compounds.
Chromatographic Techniques
Chromatographic methods are widely applied for the separation and purification of this compound from complex matrices, such as plant extracts. ulisboa.ptmdpi.com These techniques leverage the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a prevalent technique for the analysis of flavonoids, including this compound. ulisboa.ptnih.gov It offers high resolution and sensitivity, making it suitable for both qualitative and quantitative analysis. ulisboa.pt HPLC is often coupled with various detectors, such as Ultraviolet (UV), mass spectrometry (MS), or nuclear magnetic resonance (NMR) detectors, allowing for simultaneous separation, identification, and quantification. ulisboa.pt
For flavonoid analysis by HPLC, octadecylsilyl bonded phases (ODS, RP-18, or C18) are commonly used as the stationary phase. ulisboa.pt Binary mobile phases typically consist of acidified water and polar organic solvents like acetonitrile (B52724) or methanol. ulisboa.pt Acid modifiers are added to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and reduced tailing. ulisboa.pt Flavonoid glycosides like this compound are generally eluted before their corresponding aglycones on these phases. ulisboa.pt
An HPLC-UV method has been validated for the quantification of this compound, utilizing its maximal absorbance wavelength, often around 380 nm, for optimal sensitivity. ulisboa.pt Studies have shown that this compound in C. tinctoria extracts exhibits a specific retention time when analyzed by HPLC-UV, matching that of commercial this compound standards. ulisboa.pt Co-chromatography experiments, where the extract is mixed with a this compound standard, show an increase in the area of the this compound peak without the appearance of new peaks, confirming its presence. ulisboa.pt
Data from HPLC-UV analysis can be used to quantify this compound in different samples. For instance, a validated method showed linearity in the range of 10-100 µg/mL, with a specific linear equation relating concentration to peak area. ulisboa.pt
Interactive Table 1: Example HPLC-UV Data for this compound Quantification
| Concentration (µg/mL) | Peak Area |
| 10 | [Data] |
| 25 | [Data] |
| 50 | [Data] |
| 75 | [Data] |
| 100 | [Data] |
Note: Actual peak area values would be derived from experimental data.
HPLC coupled with diode array detection (DAD) and tandem mass spectrometry (MS/MS) is a powerful combination for the rapid identification and structural elucidation of flavonoids in complex mixtures. ulisboa.pt The UV chromophore present in flavonoids, particularly the phenyl ring, facilitates detection and provides structural insights. ulisboa.pt
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is an advanced chromatographic technique that offers improved resolution, sensitivity, and speed compared to conventional HPLC. researchgate.netnih.govmdpi.comnih.gov UPLC systems operate at higher pressures and utilize smaller particle size columns, leading to more efficient separations. mdpi.com
UPLC coupled with mass spectrometry, such as UPLC-ESI-QTOF-MS/MS (Ultra Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry), is extensively used for the comprehensive analysis of this compound and its metabolites in biological samples and plant extracts. researchgate.netnih.govmdpi.comnih.gov This hyphenated technique allows for the rapid separation and identification of numerous compounds based on their exact mass information, fragmentation patterns, and retention times. mdpi.com
A UPLC-ESI-QTOF-MS method has been employed to identify and tentatively identify various flavonoids and phenolic acids, including this compound, in samples like snow chrysanthemum (Coreopsis tinctoria). mdpi.com The method typically involves using a C18 column and a gradient mobile phase system, often consisting of water with an acidic modifier (e.g., formic acid) and an organic solvent like acetonitrile. mdpi.com The TOF MS detection is performed to acquire precise mass data. mdpi.com
UPLC-Q-TOF-MS/MS has also been used to investigate the metabolic profile of this compound in vivo, allowing for the detection and identification of metabolites formed through various metabolic reactions. researchgate.netnih.gov
Interactive Table 2: Example UPLC-ESI-QTOF-MS Gradient Profile
| Time (min) | Mobile Phase B (%) |
| 0 | 3 |
| 5 | 5 |
| 8 | 10 |
| 15 | 14 |
| 20 | 20 |
| 22 | 30 |
| 28 | 35 |
Note: Mobile Phase A is typically water with an acidic modifier, and Mobile Phase B is an organic solvent like acetonitrile. mdpi.com
This compound and its isomer flavanothis compound (B191238) have been identified as pivotal markers for distinguishing variations in C. tinctoria using UPLC-QTOF-MS/MS combined with chemometrics. nih.gov
Spectroscopic Techniques
Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its functional groups, connectivity, and three-dimensional structure. ulisboa.ptmdpi.comwikipedia.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules based on the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. ulisboa.ptmdpi.comwikipedia.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the comprehensive characterization of this compound. ulisboa.ptmdpi.comwikipedia.org
One-Dimensional NMR (1D NMR)
One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, provide initial information about the types and number of hydrogen and carbon atoms in a molecule, as well as their chemical environments. ulisboa.ptmdpi.com
¹H NMR spectra of this compound reveal characteristic resonances for its protons, including aromatic protons and those from the glycoside moiety. ulisboa.pt Analysis of chemical shifts and coupling constants in the ¹H NMR spectrum helps in assigning signals to specific protons within the chalcone and glucose structures. ulisboa.pt For example, characteristic signals for aromatic protons with specific coupling patterns indicate the substitution patterns on the A and B rings of the chalcone. ulisboa.pt The anomeric proton of the glucose moiety typically appears as a doublet with a characteristic coupling constant, indicating its configuration (e.g., beta-glucose). ulisboa.pt
¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. ulisboa.pt By analyzing the chemical shifts of carbon signals, researchers can identify different types of carbon atoms, such as carbonyl carbons, aromatic carbons, and aliphatic carbons in the glucose unit. ulisboa.pt
Interactive Table 3: Example ¹H NMR Chemical Shifts for this compound
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (Ring A) | [Data] | [Data] | [Data] |
| Aromatic (Ring B) | [Data] | [Data] | [Data] |
| Olefinic (Chalcone) | [Data] | [Data] | [Data] |
| Anomeric (Glucose) | 4.92 | d | 7.2 |
| Glucose Protons | [Data] | [Data] | [Data] |
Note: Actual chemical shift and coupling constant values would be based on specific experimental data and solvent. ulisboa.pt
Interactive Table 4: Example ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Chemical Shift (δ, ppm) |
| Carbonyl (Chalcone) | [Data] |
| Aromatic (Ring A) | [Data] |
| Aromatic (Ring B) | [Data] |
| Glucose Carbons | [Data] |
Note: Actual chemical shift values would be based on specific experimental data and solvent. ulisboa.pt
Two-Dimensional NMR (2D NMR)
Two-dimensional NMR techniques provide more detailed information about the connectivity and spatial relationships between atoms in a molecule, which is crucial for confirming structural assignments made from 1D NMR data. ulisboa.ptmdpi.comwikipedia.org Common 2D NMR experiments used in the characterization of natural products like this compound include COSY, HSQC, and HMBC. ulisboa.ptwikipedia.org
Correlation Spectroscopy (COSY): ¹H-¹H COSY experiments reveal correlations between protons that are coupled to each other through bonds. ulisboa.ptwikipedia.org This helps in establishing proton spin systems within the molecule, such as identifying adjacent protons on the aromatic rings and the glucose moiety. ulisboa.pt
Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments show correlations between protons and the carbons to which they are directly attached (one-bond correlations). ulisboa.ptmdpi.com This allows for the assignment of carbon signals based on the known assignments of their directly bonded protons. ulisboa.pt
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal long-range correlations between protons and carbons that are separated by two or three bonds. ulisboa.pt This is particularly useful for establishing connectivity across quaternary carbons and for determining the position of the glycosidic linkage in this compound. ulisboa.pt
By combining the information obtained from 1D and 2D NMR experiments, the complete assignment of the proton and carbon signals of this compound can be achieved, confirming its structure as an okanin-O-glucoside. ulisboa.pt Although HMBC experiments can help assign chalcone-skeleton carbons, determining the exact position of the glucose linkage might require comparing chemical shifts with literature values for known isomers, such as okanin-4'-O-glucoside (this compound). ulisboa.pt
Comprehensive spectroscopic analysis, often in conjunction with mass spectrometry data, allows for the confident identification and structural characterization of this compound isolated from natural sources. ulisboa.pt
Compounds and PubChem CIDs:
Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, GC-MS, Q-TOF-MS/MS)
Mass spectrometry (MS) is a crucial tool for the structural characterization and identification of bioactive compounds like this compound, offering high sensitivity and structural information. researchgate.net LC-MS, which couples liquid chromatography with mass spectrometry, is widely used for the detection, identification, and quantification of various compounds, including natural products and their metabolites. mpi-bremen.denih.govresearchgate.net This hyphenated technique allows for the separation of complex mixtures before the components are introduced into the mass spectrometer, reducing ion suppression and improving quantification. frontiersin.org
While GC-MS is a powerful technique for analyzing volatile and semi-volatile organic compounds, often used in forensic analysis and environmental monitoring, its application to this compound, a relatively large and polar glycoside, would typically require derivatization to increase its volatility. chromatographyonline.comnepia.combiomedpharmajournal.orgresearchgate.net LC-MS is generally more suitable for the analysis of less volatile and more polar compounds like flavonoids and glycosides. mpi-bremen.deresearchgate.net
Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS/MS) is a high-resolution mass spectrometry technique that provides accurate mass measurements and fragmentation data, which are invaluable for the identification and structural elucidation of unknown compounds and metabolites. nih.govresearchgate.netmdpi.comfrontiersin.org UPLC-Q-TOF-MS/MS, combining ultra-high performance liquid chromatography with Q-TOF-MS/MS, has been specifically established as a rapid and systematic method for detecting and identifying this compound and its metabolites in biological samples. nih.govresearchgate.net
Research utilizing UPLC-Q-TOF-MS/MS has been instrumental in investigating the metabolic profile of this compound. nih.govresearchgate.net For instance, a study identified sixty-one metabolites of this compound in plasma and urine after administration, revealing metabolic reactions such as hydroxylation, glucuronidation, methylation, hydrolysis, and desorption of hydrogen. nih.govresearchgate.net The MS/MS fragmentation patterns of this compound provide characteristic ions that aid in its identification and the structural elucidation of its metabolites. researchgate.net
Hyphenated Analytical Platforms
Hyphenated analytical platforms combine multiple analytical techniques to enhance separation, detection, and structural characterization capabilities.
HPLC-MS/MS Integration
The integration of HPLC with tandem mass spectrometry (MS/MS), commonly referred to as HPLC-MS/MS or LC-MS/MS, is a widely adopted and highly effective approach for the analysis of complex samples. mpi-bremen.denih.govresearchgate.netfrontiersin.orgmdpi.comirb.hrnih.gov This technique leverages the separation power of HPLC to resolve individual components within a mixture before they enter the MS/MS system for detection and fragmentation. mpi-bremen.defrontiersin.org
HPLC-MS/MS allows for both qualitative and quantitative analysis. irb.hr In qualitative analysis, it provides molecular mass information and characteristic fragmentation patterns (MS/MS spectra) that aid in the identification of compounds. researchgate.netirb.hr For known compounds, these fragmentation patterns can serve as fingerprints for confirmation. researchgate.net In quantitative analysis, techniques like Multiple Reaction Monitoring (MRM) can be employed to quantify specific analytes with high sensitivity and selectivity. irb.hr
UPLC-Q-TOF-MS/MS, a specific type of HPLC-MS/MS, has been successfully applied to the analysis of this compound and its metabolites, enabling the identification of numerous metabolic products based on their accurate masses and fragmentation pathways. nih.govresearchgate.netresearchgate.net This integrated platform is essential for comprehensive metabolic profiling and understanding the fate of this compound in biological systems. nih.govresearchgate.net The sensitivity and selectivity of HPLC-MS/MS make it an indispensable tool in natural product research and the study of bioactive compounds. nih.govresearchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 6441269 |
| Okanin | 5281813 |
Data Tables
While specific quantitative data tables for this compound analysis using all the mentioned techniques were not consistently available across the search results, the following table summarizes predicted collision cross-section (CCS) values for this compound adducts obtained from PubChemLite, which are relevant to MS analysis and can be used in Q-TOF-MS/MS for enhanced compound identification. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 451.12348 | 201.0 |
| [M+Na]⁺ | 473.10542 | 204.9 |
| [M-H]⁻ | 449.10892 | 201.5 |
| [M+NH₄]⁺ | 468.15002 | 202.8 |
| [M+K]⁺ | 489.07936 | 203.3 |
| [M+H-H₂O]⁺ | 433.11346 | 192.3 |
| [M+HCOO]⁻ | 495.11440 | 207.7 |
| [M+CH₃COO]⁻ | 509.13005 | 221.0 |
| [M+Na-2H]⁻ | 471.09087 | 196.1 |
| [M]⁺ | 450.11565 | 199.6 |
| [M]⁻ | 450.11675 | 199.6 |
This table presents predicted CCS values for various this compound adducts, which are useful parameters in ion mobility-mass spectrometry, often coupled with Q-TOF-MS/MS, for orthogonal separation and more confident compound identification. uni.lu
Detailed Research Findings
A significant research finding related to the analytical characterization of this compound involves the use of UPLC-Q-TOF-MS/MS to study its metabolism. This approach led to the identification of sixty-one this compound metabolites in in vivo samples (plasma and urine). nih.govresearchgate.net The study detailed the types of metabolic transformations this compound undergoes, including hydroxylation, glucuronidation, methylation, hydrolysis, and desorption of hydrogen. nih.govresearchgate.net This comprehensive metabolic profiling highlights the power of hyphenated MS techniques in understanding the biotransformation of natural compounds. nih.govresearchgate.net The study also indicated that this compound and its metabolites may act on the same targets, suggesting the importance of analyzing both the parent compound and its transformed products. nih.govresearchgate.net
Furthermore, studies on related phenolic compounds and flavonoids in plant and marine samples demonstrate the general applicability and effectiveness of LC-MS, particularly LC-ESI-QTOF-MS/MS, for their qualitative and quantitative analysis. nih.govmdpi.com These studies highlight the ability of these techniques to identify numerous compounds within complex extracts based on their mass spectra and fragmentation patterns. mdpi.com## Analytical Characterization of the Chalconoid this compound
This compound, a natural phenol (B47542) of the chalconoid class, is recognized as the 4'-O-glucoside of okanin. wikipedia.org This compound, an anthochlor pigment responsible for yellow hues in certain plants, possesses the molecular formula C₂₁H₂₂O₁₁ and a molar mass of 450.39 g/mol . wikipedia.org Identified in botanical sources such as Coreopsis maritima and Coreopsis tinctoria, this compound is categorized as a flavonoid glycoside. wikipedia.orgnih.govcaymanchem.com Its chemical structure is formally described as (E)-3-(3,4-dihydroxyphenyl)-1-[2,3-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one. nih.gov
The analytical characterization of this compound, particularly within intricate biological matrices or plant extracts, heavily relies on advanced techniques, with a significant emphasis on mass spectrometry and various hyphenated methods.
Analytical Methodologies and Characterization
Hyphenated Analytical Platforms
Hyphenated analytical platforms are designed to combine the strengths of multiple analytical techniques, leading to improved separation efficiency, enhanced detection limits, and more comprehensive structural characterization.
HPLC-Solid Phase Extraction (SPE)-NMR
HPLC-SPE-NMR is a sophisticated hyphenated technique that couples high-performance liquid chromatography (HPLC), solid-phase extraction (SPE), and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netd-nb.infochromatographyonline.com This integrated system is particularly valuable for the analysis of complex mixtures, such as those derived from natural product extracts. d-nb.infochromatographyonline.com
The process involves separating the components of a mixture by HPLC using non-deuterated mobile phases. d-nb.infochromatographyonline.com The effluent from the HPLC column is then directed to an SPE cartridge, where the target analytes are selectively retained. d-nb.infochromatographyonline.com This trapping step allows for the concentration of analytes by pooling fractions from multiple chromatographic runs, thereby providing sufficient material for subsequent NMR analysis. d-nb.infochromatographyonline.com Following the trapping phase, the SPE cartridge is dried, and the adsorbed analyte is eluted using a deuterated solvent, which is then transferred directly into the NMR flow probe. d-nb.infochromatographyonline.com This solvent exchange is a critical step for acquiring high-resolution NMR spectra. chromatographyonline.com
HPLC-SPE-NMR offers distinct advantages, including the ability to obtain detailed structural information via NMR on compounds separated by HPLC without the need for laborious manual isolation or sample preparation. d-nb.infochromatographyonline.commdpi.com This is especially beneficial for the analysis of compounds that are unstable or present at low concentrations. mdpi.com Although specific data tables detailing the analysis of this compound using HPLC-SPE-NMR were not found in the consulted literature, the technique's proven utility in the structural characterization of other flavonoids and glycosides underscores its potential applicability to this compound. d-nb.infochromatographyonline.com
HPLC-MS/MS Integration
The integration of HPLC with tandem mass spectrometry (MS/MS), commonly known as HPLC-MS/MS or LC-MS/MS, represents a widely adopted and highly effective strategy for analyzing complex samples. mpi-bremen.denih.govresearchgate.netfrontiersin.orgmdpi.comirb.hrnih.gov This technique capitalizes on the separation power of HPLC to resolve individual components within a mixture before they undergo detection and fragmentation in the MS/MS system. mpi-bremen.defrontiersin.org
HPLC-MS/MS is capable of performing both qualitative and quantitative analyses. irb.hr For qualitative purposes, it provides information on the molecular mass and characteristic fragmentation patterns (MS/MS spectra) of the separated compounds, which are essential for their identification. researchgate.netirb.hr For previously identified compounds, these fragmentation patterns serve as reliable fingerprints for confirmation. researchgate.net In quantitative analysis, techniques such as Multiple Reaction Monitoring (MRM) can be employed to quantify specific analytes with high levels of sensitivity and selectivity. irb.hr
UPLC-Q-TOF-MS/MS, a specific configuration of HPLC-MS/MS, has been successfully applied to the analysis of this compound and its metabolites. nih.govresearchgate.netresearchgate.net This has facilitated the identification of numerous metabolic products based on their accurate mass measurements and characteristic fragmentation pathways. nih.govresearchgate.netresearchgate.net This integrated platform is considered essential for comprehensive metabolic profiling and for gaining a deeper understanding of how this compound is processed within biological systems. nih.govresearchgate.net The inherent sensitivity and selectivity of HPLC-MS/MS make it an invaluable tool in the field of natural product research and the investigation of bioactive compounds. nih.govresearchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 6441269 |
| Okanin | 5281813 |
Data Tables
While comprehensive quantitative data tables specifically for this compound analysis across all discussed techniques were not consistently available in the searched literature, the following table presents predicted collision cross-section (CCS) values for various this compound adducts. These values, sourced from PubChemLite, are relevant to MS analysis and can be utilized in conjunction with Q-TOF-MS/MS for improved compound identification through ion mobility separation. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 451.12348 | 201.0 |
| [M+Na]⁺ | 473.10542 | 204.9 |
| [M-H]⁻ | 449.10892 | 201.5 |
| [M+NH₄]⁺ | 468.15002 | 202.8 |
| [M+K]⁺ | 489.07936 | 203.3 |
| [M+H-H₂O]⁺ | 433.11346 | 192.3 |
| [M+HCOO]⁻ | 495.11440 | 207.7 |
| [M+CH₃COO]⁻ | 509.13005 | 221.0 |
| [M+Na-2H]⁻ | 471.09087 | 196.1 |
| [M]⁺ | 450.11565 | 199.6 |
| [M]⁻ | 450.11675 | 199.6 |
This table provides predicted CCS values for different adducts of this compound, which are valuable parameters in ion mobility-mass spectrometry. This technique, often coupled with Q-TOF-MS/MS, offers an additional dimension of separation, leading to increased confidence in compound identification. uni.lu
Detailed Research Findings
A notable research finding concerning the analytical characterization of this compound involves the application of UPLC-Q-TOF-MS/MS to investigate its metabolic fate. This research successfully identified sixty-one metabolites of this compound in in vivo samples (plasma and urine). nih.govresearchgate.net The study provided detailed insights into the types of metabolic transformations this compound undergoes within a biological system, including hydroxylation, glucuronidation, methylation, hydrolysis, and the elimination of hydrogen atoms. nih.govresearchgate.net This comprehensive metabolic profiling underscores the efficacy of hyphenated MS techniques in understanding the biotransformation pathways of natural compounds. nih.govresearchgate.net The study also suggested that both this compound and its metabolites might exert effects on the same biological targets, highlighting the importance of analyzing the complete metabolic profile, not just the parent compound. nih.govresearchgate.net
Furthermore, studies focusing on the analysis of related phenolic compounds and flavonoids found in various plant and marine sources demonstrate the broad applicability and effectiveness of LC-MS, particularly LC-ESI-QTOF-MS/MS, for their qualitative and quantitative analysis. nih.govmdpi.com These studies illustrate the capability of these techniques to identify a large number of compounds within complex extracts based on their unique mass spectra and fragmentation patterns.
Advanced Research Methodologies and Omics Approaches
Systems Biology Integration
Systems biology offers a holistic perspective by integrating data from various levels of biological organization, such as genomics, transcriptomics, proteomics, and metabolomics, to study complex interactions within a biological system uib.no. While general systems biology approaches are applied in marine biology research to understand how organisms respond to their environment and identify mechanisms underpinning adaptation nyu.eduharvard.edu, specific studies integrating systems biology directly focused on Marein are not extensively detailed in the provided search results. However, the application of such an approach would involve examining how this compound influences interconnected biological pathways and networks, providing a broader understanding of its effects beyond individual molecular targets. This could involve computational modeling combined with system-wide experimental observations uib.no.
Metabolomics Profiling of this compound
Metabolomics, the study of the complete set of metabolites within an organism, is a powerful tool for understanding the metabolic changes induced by a compound. LC/MS-based metabolomics techniques have been employed to explore the potential targets and mechanisms of this compound, particularly in the context of metabolic disorders biorxiv.org. Studies have shown that this compound can alter the metabolomic profile of cells, such as HepG2 cells exposed to high glucose conditions biorxiv.orgbiologists.com.
Research findings indicate that this compound treatment can shift the metabolic profile towards a more normal state in cells experiencing hyperglycemic damage biologists.com. Specifically, metabolomics analysis has revealed that this compound improves multiple metabolic pathways, including the TCA cycle, gluconeogenesis, and amino acid metabolism in HepG2 cells biorxiv.org. Evaluation of TCA cycle and glycolysis metabolites demonstrated that this compound modulated and prevented changes in levels of compounds like DHAP, 3-phosphoglycerate, cis-aconitate, succinate (B1194679), and malate (B86768) that were induced by high glucose biologists.com.
| Metabolic Pathway | Metabolite | High Glucose Effect | This compound Effect (on High Glucose) |
| Glycolysis | DHAP | Reduction | Modulated/Prevented Reduction |
| Glycolysis | 3-phosphoglycerate | Reduction | Modulated/Prevented Reduction |
| TCA Cycle | cis-aconitate | Increase | Modulated/Prevented Increase |
| TCA Cycle | succinate | Increase | Modulated/Prevented Increase |
| TCA Cycle | malate | Increase | Modulated/Prevented Increase |
This data suggests that this compound has a significant impact on cellular energy metabolism, as revealed through metabolomics profiling.
Transcriptomics and Proteomics in Response to this compound Exposure
Transcriptomics and proteomics provide insights into gene expression levels and protein abundance, respectively, offering a molecular view of cellular responses to a compound. While the provided search results discuss the application of transcriptomics and proteomics in marine research, particularly for identifying novel compounds and understanding biological processes in marine organisms walshmedicalmedia.comuniversiteitleiden.nlresearchgate.netmdpi.comfrontiersin.org, specific studies detailing the transcriptomic and proteomic changes induced solely by this compound exposure are not explicitly provided.
However, research on the effects of this compound on HepG2 cells under high glucose conditions did examine the protein levels of certain enzymes. It was found that high glucose conditions increased the protein levels of PEPCK and G6Pase, as well as Krebs-cycle-related enzymes. Treatment with this compound was shown to downregulate the protein levels of PEPCK and G6Pase biorxiv.org. Additionally, the expression of TCA cycle enzymes, including succinate dehydrogenase, aconitase, and citrate (B86180) synthase, which was increased by high glucose, was reversed by this compound treatment biologists.com. This indicates that this compound influences gene expression and protein levels related to glucose and energy metabolism.
| Enzyme | High Glucose Effect (Protein Level) | This compound Effect (on High Glucose) |
| PEPCK | Increased | Downregulated |
| G6Pase | Increased | Downregulated |
| Succinate dehydrogenase | Increased | Reversed |
| Aconitase | Increased | Reversed |
| Citrate synthase | Increased | Reversed |
Integrating transcriptomics and proteomics data with metabolomics could provide a more complete picture of how this compound affects cellular function by linking changes in gene expression and protein production to observed metabolic shifts.
In Vitro and In Vivo Research Models for Biological Evaluation
Both in vitro (cell-based) and in vivo (animal) models are fundamental for evaluating the biological activities of compounds. In vitro studies allow for controlled experiments to investigate direct cellular effects, while in vivo models provide insights into systemic effects and bioavailability.
This compound has been evaluated using in vitro models, such as HepG2 cells, to study its effects on glucose metabolism and insulin (B600854) resistance biorxiv.orgbiologists.com. These studies demonstrated that this compound improves glucose uptake and glycogen (B147801) synthesis in HepG2 cells and can protect them from high glucose-induced metabolic disorders biorxiv.orgbiologists.com.
In vivo studies have also been conducted to investigate the effects of this compound. Research using rats fed a high-fat diet showed that an ethyl acetate (B1210297) extract of Coreopsis tinctoria, which contains this compound as a main component, ameliorated insulin resistance and improved fasting serum glucose and lipid homeostasis biorxiv.org. This compound has also been reported to promote pancreatic function recovery in streptozotocin-induced glucose-intolerant rats biorxiv.org. These in vivo findings support the potential of this compound to exert beneficial effects in a living system, particularly concerning metabolic health.
The combination of in vitro studies, which can elucidate direct cellular mechanisms, and in vivo studies, which assess the compound's effects within a complex organism, is essential for a thorough biological evaluation of this compound.
Translational Research and Therapeutic Development Potential
Marein as a Lead Compound for Pharmacological Agents
Natural products, including chalconoids like this compound, have historically served as a vital source of lead compounds in drug discovery due to their diverse chemical structures and biological activities. ijpsjournal.comsolubilityofthings.com this compound has demonstrated various biological effects, including potential therapeutic value in areas such as cancer, hyperglycemia, diabetic encephalopathy, diabetic nephropathy, osteoclastogenesis, pancreatitis, and renal fibrosis, as well as antioxidant and cytoprotective potential. journalagent.com These reported activities suggest that this compound could serve as a starting point for the development of new pharmacological agents.
The process of identifying a lead compound involves pinpointing a chemical structure that exhibits desirable biological activity against a specific target, with the potential for further optimization. solubilityofthings.com While the search results highlight this compound's diverse potential applications, detailed research findings specifically identifying this compound as a validated lead compound in preclinical studies with specific target interactions are less prominent in the provided snippets. However, the broad spectrum of activities reported for this compound indicates its potential to enter the lead discovery phase for various disease targets. journalagent.com
Challenges in Natural Product Drug Development
Developing natural products like this compound into therapeutic agents faces several significant challenges. One major hurdle is the complexity of natural product structures, which can complicate synthesis and characterization, making large-scale production difficult. ijpsjournal.comijpsjournal.com The isolation of individual bioactive compounds from complex natural extracts can also be challenging, often due to their intricate chemistry and low abundance in the source organism. frontiersin.org
Another critical challenge is ensuring a sustainable supply of the natural product without harming the environment. nih.govnih.gov For marine-derived natural products, which this compound is not explicitly stated to be in the provided snippets, accessing organisms and their habitats can be logistically demanding, and ethical and environmental considerations are crucial. longdom.org Although this compound is found in plants, sustainability of sourcing can still be a concern depending on the plant's availability and cultivation.
Furthermore, issues related to bioavailability and potential toxicity can hinder the development of natural products as viable therapeutic agents. ijpsjournal.comijpsjournal.com The limited amount of material obtained from isolation can also hamper thorough investigation of biological targets and further drug development. pharmaceutical-journal.comnih.gov
Strategies for Enhancing Efficacy
To overcome the limitations associated with natural products like this compound and enhance their therapeutic efficacy, various strategies are being explored.
Targeted Drug Delivery Systems
Targeted drug delivery systems aim to deliver therapeutic agents specifically to the site of action, increasing efficacy and reducing off-target effects and toxicity. rroij.com This approach can be particularly beneficial for compounds with bioavailability issues or those that require higher concentrations at specific tissues.
Marine biopolymers, such as polysaccharides and proteins, are being investigated for the development of functional drug delivery systems. mdpi.comnih.gov These materials offer advantages like biocompatibility, biodegradability, and the ability to be modified for controlled and tissue-specific drug release. mdpi.comnih.gov While the provided information does not specifically detail targeted delivery systems for this compound, the principles and advancements in this field, particularly with marine-derived materials, are relevant for enhancing the delivery of natural products. researchgate.net
Nanotechnology Applications
Nanotechnology offers promising solutions for improving the delivery and efficacy of therapeutic compounds. researchgate.netnih.gov Nanoparticles, for instance, are being investigated for targeted drug delivery, enhancing the absorption, distribution, metabolism, and excretion profiles of drugs. researchgate.netresearchgate.net
Marine-derived materials, including biopolymers, are being used in the synthesis of nanoparticles for drug delivery applications due to their biocompatibility and low cytotoxicity. nih.gov These nanoparticles can be designed to improve the stability, prolong the circulation time, and enhance the targeted delivery of therapeutic agents. tandfonline.com Applying nanotechnology to this compound could potentially address challenges related to its solubility, stability, and targeted delivery, thereby improving its therapeutic index. researchgate.net
| Nanomaterial Type (Examples) | Potential Application for Natural Products (General) | Potential Benefit for this compound (Hypothetical) | Source Example (General) |
| Nanoparticles | Targeted drug delivery, enhanced bioavailability | Improved delivery to target tissues | Marine biopolymers nih.gov |
| Nanocoatings | Enhanced durability, controlled release | Protection of this compound, sustained action | N/A |
| Nanosensors | Monitoring drug levels (future potential) | Real-time tracking of this compound distribution | N/A |
Note: The specific application of these nanomaterial types to this compound requires further dedicated research.
Future Perspectives and Research Directions
Elucidation of Unexplored Molecular Mechanisms
While some biological activities of Marein may be known, a comprehensive understanding of its precise molecular mechanisms of action remains largely unexplored. Future research should aim to identify the specific protein targets, signaling pathways, and cellular processes modulated by this compound. Techniques such as proteomics, transcriptomics, and advanced cell imaging could be employed to delineate these interactions. Understanding the intricate molecular details will be crucial for optimizing its effects and identifying potential off-target activities. Research into the molecular mechanisms of marine-derived compounds is an active area, with studies highlighting novel adaptive mechanisms at the molecular/genomic levels in marine microbial systems mdpi.com. The vast and unexplored molecular space within marine dissolved organic matter also represents a significant potential for new biotechnological purposes, emphasizing the need for better discernment of bioactivities within complex marine mixtures awi.deresearchgate.net.
Comprehensive Pharmacokinetic and Pharmacodynamic Profiling
Detailed pharmacokinetic (PK) and pharmacodynamic (PD) profiling of this compound is essential to understand its absorption, distribution, metabolism, excretion, and the relationship between its concentration at the site of action and the resulting effect. Studies are needed to determine its bioavailability, half-life, tissue distribution, and metabolic fate in relevant biological systems. This information is critical for predicting its behavior in vivo and designing appropriate administration strategies for any future applications. Comprehensive PK/PD profiling is a standard practice in drug development to assess the profile of compounds f1000research.comnih.govmdpi.comnih.gov.
Advanced Structural Elucidation of Novel Derivatives
The potential exists for the discovery of novel this compound derivatives, either naturally occurring or synthetically modified, with potentially enhanced or altered biological activities. Advanced spectroscopic techniques, such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), coupled with computational methods, will be vital for the complete structural elucidation of these new compounds, including the determination of their absolute configurations. ipb.ptmdpi.comuni-duesseldorf.degeomar.deawi.de This is particularly relevant for complex marine natural products, where structure elucidation can be challenging due to small quantities and complexity. mdpi.comuni-duesseldorf.de
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
Sustainable Production and Bioprocessing Strategies
As research into this compound progresses, developing sustainable and scalable production methods will be crucial. This could involve optimizing extraction from natural sources, developing efficient synthetic routes, or exploring bioprocessing strategies such as microbial fermentation or cell culture. ukri.orggrida.nofrontiersin.orgprojectblues.euholar.is Sustainable production of marine natural products is a growing area of focus, with efforts directed towards establishing sustainable bioprocessing technologies and utilizing marine resources in an eco-friendly manner. frontiersin.orgprojectblues.eu Biorefinery concepts using renewable resources are being explored for the sustainable production of bio-based chemicals. grida.no
Clinical Translation and Adjunctive Therapeutic Applications
Investigating the potential for clinical translation of this compound or its derivatives is a critical future direction. This involves conducting preclinical studies to evaluate efficacy in disease models and assessing safety profiles. Furthermore, exploring this compound's potential as an adjunctive therapy alongside existing treatments could lead to enhanced therapeutic outcomes. The clinical translation of novel therapies, including those derived from marine sources, faces challenges but is a key area of research. mdpi.comresearcher.life Research is ongoing to bridge preclinical findings with clinical applications for potential therapeutic targets. mdpi.com
Novel Therapeutic Target Identification
Q & A
Q. What are the primary biological pathways targeted by Marein in anti-inflammatory research?
this compound inhibits the NF-κB pathway by reducing phosphorylation of IκBα and p65, as demonstrated in LPS-induced osteoclastogenesis models. Key methodological steps include:
- Western Blot Analysis : Measure protein expression (e.g., p-IκBα, p-p65) across treatment groups .
- Dose-Response Design : Use concentrations like 5–40 μM to assess dose dependency .
- Quantitative Normalization : Compare ratios (e.g., phosphorylated/total protein) to controls for statistical significance .
Q. Which experimental models are commonly used to study this compound's antidiabetic effects?
- In Vitro Models : HepG2 cells for insulin resistance (IR) studies, focusing on glucose metabolism and IRS1/AKT/AS160 signaling .
- In Vivo Models : Streptozotocin-induced diabetic rodents to evaluate pancreatic function recovery .
- Metabolomic Profiling : LC/MS-based techniques to track Krebs cycle intermediates and glucose metabolism alterations .
Q. How do metabolomic approaches elucidate this compound's impact on energy metabolism?
- Targeted Metabolomics : Quantify key metabolites (e.g., ATP, NADH) in HepG2 cells under high-glucose conditions .
- Pathway Enrichment Analysis : Use tools like KEGG to map dysregulated pathways (e.g., glycolysis, TCA cycle) .
- Validation : Correlate metabolomic data with functional assays (e.g., glucose uptake measurements) .
Advanced Research Questions
Q. How can researchers design dose-response experiments to assess this compound's efficacy in NF-κB inhibition?
- Concentration Range : Test 5–40 μM this compound (non-linear effects observed beyond 20 μM in LPS models) .
- Control Groups : Include LPS-only and vehicle controls to isolate treatment effects .
- Reproducibility : Use triplicate samples and blinded analysis to minimize bias .
- Data Normalization : Express results as fold-changes relative to β-actin or GAPDH .
Q. What statistical methods are appropriate for analyzing contradictory data in this compound's dose-dependent effects?
- Nonlinear Regression : Fit dose-response curves using tools like GraphPad Prism to identify EC50 values .
- ANOVA with Post Hoc Tests : Compare means across groups (e.g., Tukey’s test for multiple comparisons) .
- Power Analysis : Ensure sample sizes (n ≥ 3) are sufficient to detect effect sizes observed in prior studies (e.g., p-p65 reduction from 1.79 to 1.57) .
Q. How can in vitro findings on this compound's metabolic effects be validated in in vivo models?
- Translational Design : Replicate HepG2 cell results in streptozotocin-induced diabetic mice, focusing on IRS1/AKT pathway activation .
- Multi-Omics Integration : Combine metabolomics with transcriptomics (RNA-seq) to identify conserved regulatory nodes .
- Pharmacokinetic Studies : Measure this compound bioavailability and tissue distribution to ensure relevance to in vivo dosing .
Methodological Considerations
- Reproducibility : Document protocols in line with FAIR principles (e.g., depositing raw Western blot images and metabolomic datasets in public repositories) .
- Ethical Compliance : For in vivo studies, adhere to institutional animal care guidelines and report limitations (e.g., species-specific responses) .
- Conflict Resolution : Address contradictory results (e.g., plateaued dose responses) by testing alternative pathways or synergistic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
